2,4-Dimethyl-6-(2-methylcyclohexyl)phenol
Description
Significance of Phenolic Structures in Organic Chemistry Research
Phenolic compounds, characterized by a hydroxyl group directly bonded to an aromatic ring, are a cornerstone of organic chemistry. The delocalization of the oxygen's lone pair of electrons into the aromatic pi-system confers unique acidity and reactivity upon the hydroxyl group compared to aliphatic alcohols. This electronic arrangement facilitates the stabilization of the corresponding phenoxide ion, making phenols more acidic. Furthermore, the hydroxyl group is an activating, ortho-, para-directing substituent for electrophilic aromatic substitution, guiding the introduction of new functional groups onto the aromatic ring. This inherent reactivity makes phenolic structures versatile building blocks in the synthesis of a vast array of more complex molecules, including pharmaceuticals, polymers, and dyes.
Overview of Sterically Hindered Phenols and Their Fundamental Chemical Characteristics
Sterically hindered phenols are a subclass of phenolic compounds where bulky alkyl groups are situated at one or both ortho positions relative to the hydroxyl group. This steric bulk imposes significant conformational constraints around the hydroxyl functionality. A primary consequence of this structural arrangement is the modification of the phenol's typical reactivity. The bulky groups physically obstruct the approach of reactants to the hydroxyl group and the ortho positions, influencing the regioselectivity of chemical reactions.
A defining characteristic of sterically hindered phenols is their potent antioxidant activity. The mechanism of action involves the donation of the phenolic hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance, and the steric hindrance provided by the ortho-substituents further enhances its stability by preventing it from participating in subsequent propagation reactions. This ability to scavenge free radicals makes sterically hindered phenols highly effective as stabilizers in a variety of materials.
Positioning 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol within Contemporary Organic and Materials Science Research
This compound is a member of the sterically hindered phenol (B47542) family. Its structure features methyl groups at the 2- and 4-positions and a 2-methylcyclohexyl group at the 6-position of the phenol ring. This specific substitution pattern places it within the category of multifunctional molecules with potential applications in materials science. The presence of both methyl and a cycloaliphatic group provides a unique combination of steric hindrance and lipophilicity.
While specific research on this compound is not extensively documented in publicly accessible literature, its structural motifs suggest its primary utility as an antioxidant or a synthetic intermediate. The hindered phenolic core is indicative of radical-scavenging capabilities, making it a candidate for use as a stabilizer in polymers, lubricants, and fuels to prevent oxidative degradation. One source indicates its use as an intermediate in the synthesis of fragrances and flavoring agents, as well as in some agrochemical formulations as a synergist. myskinrecipes.com Its structural stability and lipophilicity also suggest suitability for controlled-release systems and specialty polymers. myskinrecipes.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 719-49-3 |
| Molecular Formula | C15H22O |
| Molecular Weight | 218.34 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Expected to be soluble in nonpolar organic solvents |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2-methylcyclohexyl)phenol |
InChI |
InChI=1S/C15H22O/c1-10-8-12(3)15(16)14(9-10)13-7-5-4-6-11(13)2/h8-9,11,13,16H,4-7H2,1-3H3 |
InChI Key |
PZHUTMACAZALPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=CC(=CC(=C2O)C)C |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 2,4 Dimethyl 6 2 Methylcyclohexyl Phenol
Historical and Modern Synthetic Routes to Alkylated Phenols
The alkylation of phenols is a fundamental transformation in organic chemistry, with a rich history and continuous evolution toward more efficient and selective methods. These reactions are crucial for the synthesis of a wide array of valuable compounds, including antioxidants, polymer precursors, and specialty chemicals.
Alkylation Reactions (e.g., Friedel-Crafts, Catalytic Alkylation)
The introduction of alkyl groups onto a phenolic ring is most commonly achieved through electrophilic aromatic substitution, with the Friedel-Crafts alkylation being a classic and enduring method. nih.gov Historically, this reaction has utilized a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation from an alkylating agent (e.g., an alkyl halide or an alkene), which then attacks the electron-rich phenol (B47542) ring. nih.govresearchgate.net The hydroxyl group of the phenol is a powerful activating and ortho-, para-directing group, which significantly influences the regioselectivity of the alkylation. thegoodscentscompany.com
However, traditional Friedel-Crafts alkylation is often beset by challenges such as polysubstitution, rearrangement of the carbocation intermediate, and the use of stoichiometric amounts of corrosive and environmentally challenging catalysts. researchgate.net This has spurred the development of modern catalytic alkylation processes that offer improved selectivity and sustainability. These methods often employ solid acid catalysts, such as zeolites, acid-treated clays (B1170129), ion-exchange resins, and supported acids. unive.it These heterogeneous catalysts can be more easily separated from the reaction mixture, are often reusable, and can be tuned to provide greater control over product distribution. unive.it For instance, the choice of catalyst can influence the ortho/para selectivity of the alkylation product. unive.it
Cyclohexyl Moiety Introduction Strategies
The introduction of a cyclohexyl group onto a phenol ring is typically accomplished by using cyclohexene (B86901) or cyclohexanol (B46403) as the alkylating agent in the presence of an acid catalyst. researchgate.net The reaction proceeds via the formation of a cyclohexyl cation, which then acts as the electrophile. unive.it Studies on the alkylation of phenol with cyclohexene have been conducted using a variety of catalysts, including both homogeneous acids like methanesulfonic acid (CH₃SO₃H) and heterogeneous systems like Amberlyst-15. unive.it The nature of the catalyst has been shown to significantly affect the ratio of O-alkylation (formation of cyclohexyl phenyl ether) to C-alkylation (direct attachment of the cyclohexyl group to the ring). unive.it The ether can also rearrange to the C-alkylated product under certain conditions. unive.it
For the synthesis of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol, the direct alkylating agent would be a methylcyclohexene, such as 1-methylcyclohexene or 3-methylcyclohexene. The use of a substituted cyclohexene introduces additional complexity due to the potential for the formation of different carbocation intermediates and, consequently, isomeric products. The position of the methyl group on the cyclohexyl ring of the final product is determined by the structure of the initial alkene and any potential rearrangements of the carbocation intermediate during the reaction.
Detailed Analysis of Specific Synthetic Protocols for this compound
While specific, detailed synthetic protocols for this compound (CAS 719-49-3) are not extensively documented in readily available literature, its synthesis can be inferred from established methods for the alkylation of similar phenols. The key transformation is the ortho-alkylation of 2,4-dimethylphenol (B51704) (also known as 2,4-xylenol) with a suitable methylcyclohexene.
Reagent Selection and Reaction Conditions
The primary reagents for the synthesis of this compound are 2,4-dimethylphenol and a methylcyclohexene isomer (e.g., 1-methylcyclohexene or 3-methylcyclohexene). The choice of the methylcyclohexene isomer can influence the final product's structure. The reaction is typically carried out in a suitable solvent, such as a non-polar organic solvent like 1,2-dichloroethane, to facilitate the reaction and control the temperature. unive.it
Reaction conditions are critical in directing the outcome of the alkylation. Temperature, reaction time, and the molar ratio of reactants are key parameters that need to be optimized. For the alkylation of phenols with cyclohexene, temperatures in the range of 85°C have been reported. unive.it The molar ratio of the phenol to the alkene is also an important factor; an excess of the phenol can be used to minimize polyalkylation. researchgate.net
Table 1: Illustrative Reagent Selection and Reaction Conditions for Phenol Alkylation
| Parameter | Value/Reagent | Rationale |
| Phenol Substrate | 2,4-Dimethylphenol | The starting aromatic compound to be alkylated. |
| Alkylating Agent | 1-Methylcyclohexene or 3-Methylcyclohexene | Source of the 2-methylcyclohexyl group. |
| Solvent | 1,2-Dichloroethane or similar non-polar solvent | To dissolve reactants and facilitate heat transfer. unive.it |
| Temperature | 50 - 150 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 1 - 24 hours | Dependent on catalyst activity and desired conversion. |
| Reactant Molar Ratio | Phenol in excess | To favor mono-alkylation and reduce the formation of di- and tri-alkylated byproducts. researchgate.net |
Catalytic Systems and Their Mechanistic Roles in Synthesis
The choice of catalyst is paramount in the synthesis of this compound. Both homogeneous and heterogeneous acid catalysts can be employed.
Homogeneous Catalysts: Lewis acids like AlCl₃ and Brønsted acids like sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₃SO₃H) can be used. unive.it These catalysts are effective in generating the carbocation from the alkene. The mechanism involves the protonation of the double bond of methylcyclohexene by the acid, leading to the formation of a tertiary or secondary methylcyclohexyl cation. This electrophile then attacks the electron-rich 2,4-dimethylphenol ring, preferentially at the sterically accessible ortho position to the hydroxyl group (the C6 position), which is activated by both the hydroxyl and the methyl groups.
Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst-15 (a sulfonated polystyrene resin), zeolites (e.g., H-Y, H-Beta), and acid-treated clays offer advantages in terms of separation and reusability. unive.it The mechanism on solid acids is similar, with the acidic sites on the catalyst surface protonating the alkene. The pore structure and acidity of these catalysts can influence the selectivity of the reaction, potentially favoring the formation of the desired ortho-alkylated product. For instance, shape-selective catalysis within the pores of a zeolite can restrict the formation of bulkier isomers.
Table 2: Comparison of Catalytic Systems for Phenol Alkylation
| Catalyst Type | Example | Mechanistic Role | Advantages | Disadvantages |
| Homogeneous Lewis Acid | AlCl₃ | Forms a complex with the alkene or trace water to generate a strong electrophile. | High activity. | Corrosive, difficult to separate, often used in stoichiometric amounts. researchgate.net |
| Homogeneous Brønsted Acid | CH₃SO₃H | Protonates the alkene to form a carbocation. | Effective and relatively strong acid. | Corrosive and requires neutralization and separation. unive.it |
| Heterogeneous Solid Acid | Amberlyst-15 | Provides acidic sites for alkene protonation on a solid support. | Easily separable, reusable, less corrosive. unive.it | Can have lower activity than homogeneous catalysts. |
| Zeolites | H-Y, H-Beta | Shape-selective catalysis within a porous framework, providing Brønsted acid sites. | High thermal stability, shape selectivity can improve product distribution. | Can be prone to deactivation by coking. |
Optimization of Reaction Yields and Selectivity
Optimizing the yield and selectivity for this compound requires careful control over the reaction parameters. The primary goal is to maximize the formation of the desired mono-alkylated product at the C6 position while minimizing side reactions.
Selectivity: The directing effects of the hydroxyl and two methyl groups on the 2,4-dimethylphenol ring strongly favor electrophilic attack at the ortho and para positions. Since the para position (C4) is already occupied by a methyl group, the available activated positions are C6 (ortho to hydroxyl and meta to one methyl) and C3/C5 (meta to hydroxyl). The C6 position is the most activated and, despite some steric hindrance, is the expected site for alkylation. The formation of the related isomer, 2,4-Dimethyl-6-(1-methylcyclohexyl)phenol (CAS 77-61-2), is also possible, likely arising from the use of 1-methylcyclohexene which forms a stable tertiary carbocation. The formation of the 2-methylcyclohexyl moiety would likely arise from the use of other methylcyclohexene isomers or through rearrangement of the carbocation.
Yield Optimization: To improve the yield, factors such as catalyst loading, temperature, and reaction time must be systematically varied. A higher catalyst concentration can increase the reaction rate but may also lead to more side products. Temperature control is crucial; higher temperatures can increase the rate but may also promote undesirable side reactions like alkene dimerization or polymerization. unive.it The gradual addition of the alkylating agent can also help to control the reaction and minimize polyalkylation.
Table 3: Factors Influencing Yield and Selectivity in the Synthesis of this compound
| Factor | Effect on Yield | Effect on Selectivity | Optimization Strategy |
| Catalyst Acidity | Higher acidity generally increases conversion. | Can influence ortho/para ratio and byproduct formation. | Select a catalyst with appropriate acid strength and type (Lewis vs. Brønsted). |
| Temperature | Increases reaction rate. | Higher temperatures may decrease selectivity due to side reactions. | Optimize for the highest conversion with minimal byproduct formation. |
| Reactant Stoichiometry | Excess phenol can increase the yield of the mono-alkylated product. | Helps to suppress polyalkylation. | Use a molar excess of 2,4-dimethylphenol. researchgate.net |
| Solvent Polarity | Can influence the stability of the carbocation intermediate. | May affect product distribution. | Employ a non-polar solvent to favor C-alkylation. |
Derivatization Strategies of this compound
The structure of this compound presents a sterically hindered phenol. The hydroxyl group is flanked by a methyl group and a bulky 2-methylcyclohexyl group at the ortho positions (positions 2 and 6), and a second methyl group is located at the para position (position 4). This substitution pattern significantly influences the accessibility and reactivity of each part of the molecule.
Chemical Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a primary site for chemical modification, although its reactivity is tempered by the significant steric hindrance imposed by the adjacent ortho substituents. vinatiorganics.com Common transformations include etherification, esterification, and oxidation.
Etherification: The conversion of the phenolic hydroxyl group to an ether is typically achieved via reactions like the Williamson ether synthesis. wikipedia.org This process involves deprotonating the phenol with a strong base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. wikipedia.orggoogle.com However, for sterically hindered phenols, the accessibility of the oxygen atom is reduced, potentially requiring more reactive electrophiles or harsher reaction conditions. nih.govacs.org Copper-catalyzed methods have also been developed for the synthesis of sterically hindered diaryl ethers, which could be applicable. nih.govacs.org
Esterification: Phenols can be converted to esters through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides. organic-chemistry.org The formation of phosphate (B84403) esters from hindered phenols is also a known transformation, often used to create antioxidants. google.com Similar to etherification, the steric crowding around the hydroxyl group in this compound would necessitate potent acylating agents or catalytic methods specifically designed to overcome steric challenges. organic-chemistry.orggoogle.com
Oxidation: Sterically hindered phenols are known for their antioxidant properties, which stem from their ability to be oxidized to stable phenoxyl radicals. vinatiorganics.comresearchgate.net The bulky groups in the ortho positions stabilize the resulting radical. researchgate.net Depending on the oxidizing agent and conditions, further reactions can occur. openstax.org While simple phenols can be oxidized to quinones, the substitution pattern of this compound prevents the formation of a simple benzoquinone. Instead, oxidation may lead to the formation of quinone methides or other coupled products. researchgate.netscispace.comlibretexts.org
| Transformation | Typical Reagents | Expected Product Class | Key Considerations |
|---|---|---|---|
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Phenolic Ether (Ar-O-R) | Steric hindrance may lower reaction rates and yield. nih.govacs.org |
| Esterification | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) in the presence of a base | Phenolic Ester (Ar-O-COR) | Requires reactive acylating agents due to steric hindrance. organic-chemistry.orggoogle.com |
| Oxidation | Mild Oxidizing Agents (e.g., K₃[Fe(CN)₆], PbO₂) | Phenoxyl Radical / Dimerized Products | Bulky ortho groups stabilize the resulting radical. researchgate.net |
Modifications of the Aromatic Ring System
The aromatic ring of a phenol is highly activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. openstax.orglibretexts.org However, in this compound, all three of these activated positions (2, 4, and 6) are already occupied by alkyl substituents.
This 2,4,6-trisubstitution pattern makes further electrophilic aromatic substitution exceedingly difficult. msu.edu Any potential substitution would have to occur at the meta positions (3 and 5). These positions are electronically deactivated relative to the ortho/para sites and are severely sterically hindered by the adjacent methyl and 2-methylcyclohexyl groups. youtube.com
Nitration and Halogenation: Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) are canonical EAS reactions. msu.edumasterorganicchemistry.commasterorganicchemistry.com For this specific substrate, these reactions would be expected to proceed very slowly, if at all, and would require harsh conditions. libretexts.org Such conditions could lead to side reactions, including oxidation of the phenol or reactions involving the substituents, rather than clean substitution on the aromatic ring. google.comresearchgate.net Therefore, derivatization via electrophilic aromatic substitution is not considered a viable synthetic pathway for this molecule.
| Transformation | Typical Reagents | Expected Outcome | Key Considerations |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Reaction is highly disfavored | Ortho/para positions are blocked; meta positions are sterically hindered and electronically deactivated. masterorganicchemistry.comgoogle.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Reaction is highly disfavored | Severe steric hindrance and electronic deactivation at available ring positions. msu.edu |
| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | Reaction is highly disfavored | The highly activated phenol ring is prone to side reactions, and all activated positions are blocked. msu.edu |
Derivatization of the Cyclohexyl Substituent
The 2-methylcyclohexyl group consists entirely of sp³-hybridized carbon atoms, whose C-H bonds are generally unreactive. However, modern synthetic methods have provided pathways for the functionalization of such saturated hydrocarbon systems.
C-H Functionalization/Oxidation: Direct C-H functionalization is a powerful tool for converting inert C-H bonds into more versatile functional groups. researchgate.net Catalytic systems, often involving transition metals like manganese or palladium, can promote the oxidation or halogenation of specific C-H bonds within a cycloalkane ring. mdpi.comnih.gov The benzylic position (the carbon atom of the cyclohexyl ring directly attached to the aromatic ring) is often more reactive. In this molecule, the benzylic carbon is tertiary (bonded to a hydrogen), making it a potential site for selective oxidation to a hydroxyl group or for radical halogenation.
Dehydrogenation: Under certain catalytic conditions, typically involving high temperatures and transition metal catalysts (e.g., palladium on carbon), saturated cyclic systems like cyclohexane (B81311) can be dehydrogenated. libretexts.org This could potentially convert the 2-methylcyclohexyl group into a 2-methylcyclohexenyl or even a 2-methylphenyl group, creating a biphenyl (B1667301) derivative. This transformation would fundamentally alter the structure of the substituent.
Ring Modification: More complex transformations involving ring contraction or rearrangement are also known for carbocycles, although these typically require specific functionalities to be present on the ring to initiate the process. rsc.org For the unsubstituted cyclohexyl ring in the parent molecule, such reactions are less probable without prior functionalization.
| Transformation | Typical Reagents | Expected Product Class | Key Considerations |
|---|---|---|---|
| Benzylic Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Tertiary alcohol at the benzylic position | The tertiary C-H at the benzylic position is a likely site of reaction. |
| C-H Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Halogenated cyclohexyl ring | Likely to be unselective, but may favor the tertiary benzylic position. |
| Catalytic Dehydrogenation | Pd/C, high temperature | Aromatic or partially unsaturated substituent | Requires harsh conditions and fundamentally alters the substituent structure. libretexts.org |
Spectroscopic Data for this compound Currently Unavailable in Public Domain
Detailed searches for advanced spectroscopic and structural data on the chemical compound this compound have yielded no specific experimental or theoretical results. Despite a thorough review of scientific literature and chemical databases, no publicly available Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy data could be located for this particular compound.
This absence of information prevents a detailed analysis as requested. The required in-depth discussion of ¹H NMR, ¹³C NMR, DEPT, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), Infrared (IR), and Raman spectroscopy cannot be provided without foundational spectral data. The generation of data tables and a thorough interpretation of spectral assignments and correlations is therefore not possible at this time.
While general principles of spectroscopic analysis for substituted phenols are well-established, applying these to this compound without actual data would be purely speculative and would not meet the standards of a scientifically accurate article.
It is important to note that spectroscopic data is available for simpler, related compounds such as 2,4-Dimethylphenol. However, the structural complexity and stereochemical possibilities introduced by the 2-methylcyclohexyl group would lead to significantly different and more complex spectra, making direct comparisons unreliable for a detailed structural elucidation.
Until experimental or computational spectroscopic studies on this compound are published and made available, a comprehensive analysis as outlined in the requested article structure cannot be completed.
Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethyl 6 2 Methylcyclohexyl Phenol
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which can provide information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio with high accuracy, it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.
Table 1: Theoretical HRMS Data for 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₅H₂₂O | [M]+ | 218.1671 |
| C₁₅H₂₂O | [M+H]+ | 219.1749 |
Note: This table represents theoretical values. As of the latest searches, no experimental HRMS data for this compound has been published in the scientific literature.
Fragmentation Pathways and Structural Information
In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original molecular structure. For this compound, characteristic fragmentation would be expected to involve cleavage of the cyclohexyl ring, loss of methyl groups, and rearrangements of the phenolic structure.
A detailed analysis of these fragmentation pathways would provide valuable confirmation of the compound's structure. However, specific experimental data on the fragmentation patterns of this compound are not currently available in published literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions.
Crystal System, Space Group, and Unit Cell Parameters
Should single crystals of this compound be successfully grown and analyzed, X-ray diffraction would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell.
Table 2: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: This table is a template for the type of data that would be obtained from X-ray crystallographic analysis. Currently, there are no published crystallographic data for this specific compound.
Theoretical and Computational Chemistry Studies of 2,4 Dimethyl 6 2 Methylcyclohexyl Phenol
Molecular Dynamics (MD) Simulations
Solvation Effects and Intermolecular Interactions in Condensed Phases
In the condensed phase, the behavior and properties of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol would be significantly influenced by its interactions with surrounding solvent molecules and with other solute molecules. Computational chemistry offers powerful tools to simulate and quantify these effects.
Solvation Effects: The process of solvation, where solute molecules are stabilized by solvent molecules, can be modeled using both explicit and implicit solvent models.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group and polar solvent molecules (e.g., water, methanol). Molecular Dynamics (MD) simulations are frequently employed to study the dynamic nature of these interactions, including the structure of the solvation shell and the residence time of solvent molecules around the solute.
Intermolecular Interactions: In a pure condensed phase (liquid or solid), molecules of this compound would interact with each other through a combination of forces:
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks.
π-π Stacking: The aromatic phenol (B47542) ring can engage in π-π stacking interactions with other aromatic rings, although this is often sterically hindered in highly substituted phenols.
Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components like electrostatics, exchange, induction, and dispersion. This provides a detailed understanding of the nature of the intermolecular forces at play.
A representative, though hypothetical, data table illustrating the kind of information that could be generated from such studies is presented below.
| Interaction Type | Calculated Interaction Energy (kJ/mol) in Water | Key Contributing Moieties |
| Solute-Solvent H-Bond | -20 to -25 | Phenolic -OH with H₂O |
| Solute-Solute H-Bond | -15 to -20 | Phenolic -OH with another phenolic -OH |
| van der Waals | Variable | Methylcyclohexyl and dimethylphenyl groups |
| π-π Stacking | Sterically hindered | Aromatic rings |
Note: The values in this table are illustrative for a substituted phenol and not based on actual calculations for this compound.
Reaction Pathway Modeling and Kinetic Studies
Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting the kinetics of chemical processes. For this compound, these studies would focus on its synthesis and its potential applications, such as in radical scavenging.
Computational Prediction of Synthetic Reaction Intermediates and Transition States
The synthesis of this compound likely involves the alkylation of 2,4-dimethylphenol (B51704). Computational methods, particularly Density Functional Theory (DFT), are well-suited to model the reaction pathway of such a synthesis.
A typical computational study would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any proposed intermediates.
Transition State Searching: Locating the transition state (the highest energy point) along the reaction coordinate that connects reactants to products (or intermediates). Common algorithms for this include the Synchronous Transit-Guided Quasi-Newton (STQN) method.
Frequency Calculations: These are performed to characterize the stationary points. Reactants, products, and intermediates will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
| Species | Relative Energy (kJ/mol) | Number of Imaginary Frequencies |
| Reactants | 0 | 0 |
| Transition State 1 | Hypothetical Value | 1 |
| Intermediate | Hypothetical Value | 0 |
| Transition State 2 | Hypothetical Value | 1 |
| Products | Hypothetical Value | 0 |
Note: This table illustrates the type of data generated in reaction pathway modeling; specific values for the synthesis of this compound are not available.
Energetics and Kinetics of Radical Scavenging Mechanisms in Non-Biological Systems
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. The primary mechanisms for this activity are:
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a radical, thereby neutralizing it. The key thermodynamic parameter governing this process is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater propensity for hydrogen donation.
Single Electron Transfer - Proton Transfer (SET-PT): In this two-step mechanism, the phenol first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. The Ionization Potential (IP) is a critical parameter for the initial electron transfer step.
Computational methods are extensively used to calculate BDE and IP to predict the antioxidant activity of phenolic compounds. nih.gov DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), have been shown to provide reliable predictions of these parameters. researchgate.net
The kinetics of these radical scavenging reactions can be studied by calculating the activation energies for the HAT and SET-PT pathways. Transition State Theory (TST) can then be used to estimate the rate constants.
| Parameter | Calculated Value (kJ/mol) | Implication for Radical Scavenging |
| O-H Bond Dissociation Enthalpy (BDE) | Hypothetical Value | A lower value suggests a more effective HAT mechanism. |
| Ionization Potential (IP) | Hypothetical Value | A lower value suggests a more favorable initial step in the SET-PT mechanism. |
| Activation Energy (HAT) | Hypothetical Value | Determines the kinetic feasibility of the HAT pathway. |
| Activation Energy (SET) | Hypothetical Value | Determines the kinetic feasibility of the SET-PT pathway. |
Note: This table presents the types of parameters calculated in studies of radical scavenging by phenolic compounds. Data specific to this compound is not currently available in the literature.
Mechanistic Research on Chemical Stabilization Properties of 2,4 Dimethyl 6 2 Methylcyclohexyl Phenol
Fundamental Principles of Hindered Phenol (B47542) Radical Scavenging
Hindered phenols are primary antioxidants that function as radical scavengers, terminating the chain reactions of oxidation. vinatiorganics.comuvabsorber.com Their core structure consists of a phenol ring with bulky alkyl groups, such as tert-butyl or, in this case, a methylcyclohexyl group, positioned ortho to the hydroxyl (-OH) group. nbinno.comvinatiorganics.com This steric hindrance is key to their function; it makes the hydroxyl group highly selective towards reactive radicals while preventing the resulting phenoxy radical from engaging in further unwanted reactions. nbinno.comvinatiorganics.com The primary mechanisms for this radical scavenging activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
The Hydrogen Atom Transfer (HAT) mechanism is widely considered the principal pathway for the antioxidant activity of hindered phenols. rsc.orgresearchgate.net In this process, the phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl group to a highly reactive free radical, such as a peroxy radical (ROO•) or an alkoxy radical (RO•). nbinno.compartinchem.com This action neutralizes the radical, converting it into a more stable hydroperoxide (ROOH) or alcohol (ROH), respectively, thereby interrupting the degradation cycle. uvabsorber.com
The reaction can be summarized as: ArOH + ROO• → ArO• + ROOH
Upon donating the hydrogen atom, the hindered phenol is converted into a phenoxy radical (ArO•). partinchem.com Due to the bulky groups flanking the oxygen atom and the resonance delocalization of the unpaired electron across the aromatic ring, this phenoxy radical is exceptionally stable and unreactive, effectively terminating the oxidative chain reaction. nbinno.compartinchem.com
Key Aspects of the HAT Mechanism
| Aspect | Description | Significance |
|---|---|---|
| Reactants | Hindered Phenol (ArOH) and a free radical (e.g., ROO•) | Initiates the neutralization process. |
| Process | Direct transfer of a hydrogen atom from the phenolic -OH group to the radical. | This is a one-step, concerted process. nih.gov |
| Products | A stable phenoxy radical (ArO•) and a neutralized species (e.g., ROOH). | Effectively halts the radical chain reaction. |
| Driving Force | The relatively weak O-H bond in the phenol compared to the bond formed in the product. rsc.org | Facilitates the hydrogen donation. |
An alternative, though often less favored, pathway for radical scavenging is the Single Electron Transfer (SET) mechanism. researchgate.netmdpi.com This process typically involves an initial transfer of an electron from the antioxidant molecule to the free radical, forming a radical anion and a cation radical of the antioxidant. mdpi.comyoutube.com This is often followed by a proton transfer to yield the final products.
The SET mechanism can be described in steps:
ArOH + R• → [ArOH]•+ + R:- (Electron Transfer)
[ArOH]•+ → ArO• + H+ (Proton Loss)
The favorability of SET versus HAT can depend on factors such as the structure of the phenol, the nature of the radical, and the polarity of the surrounding environment (the solvent or polymer matrix). mdpi.com Some research suggests that these reactions can also proceed via a Proton-Coupled Electron Transfer (PCET) mechanism, where the electron and proton are transferred in a single, concerted step from different orbitals, combining features of both HAT and SET. nih.govnih.gov
Mechanistic Studies in Polymer Systems and Material Science
In the context of material science, 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol and similar hindered phenols are vital for protecting polymers from degradation during high-temperature processing and throughout their service life. uvabsorber.com Oxidation can lead to severe deterioration of a polymer's essential properties. uvabsorber.com
Oxidative degradation in polymers is a chain reaction initiated by heat, light, or mechanical stress, which creates initial alkyl radicals (R•). These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which then propagate the degradation by abstracting hydrogen from the polymer chains. vinatiorganics.com Hindered phenols intervene by scavenging these peroxy radicals via the HAT mechanism, preventing them from attacking the polymer backbone. uvabsorber.comamfine.com This action effectively inhibits undesirable changes such as discoloration, loss of mechanical strength, and the formation of surface cracks. uvabsorber.com
The propagation of oxidative reactions in polymers leads to two primary detrimental outcomes: chain scission and cross-linking.
Chain Scission: The breaking of the main polymer chains, which results in a lower molecular weight, reduced tensile strength and ductility, and increased melt flow.
Cross-Linking: The formation of new covalent bonds between polymer chains, which can lead to increased brittleness, reduced flexibility, and the formation of gels. vinatiorganics.com
By terminating the radical chain reactions, hindered phenolic antioxidants like this compound directly prevent the chemical processes that lead to both chain scission and cross-linking. vinatiorganics.com This preserves the intended molecular architecture and, consequently, the mechanical and physical integrity of the material. vinatiorganics.com
To achieve comprehensive protection, hindered phenols are frequently used in combination with other types of stabilizers, creating synergistic systems that are more effective than the sum of their individual components. nbinno.com
Phosphites: Hindered phenols are primary antioxidants that trap radicals, while phosphites are secondary antioxidants that decompose hydroperoxides (ROOH)—the stable, non-radical products of the HAT mechanism. uvabsorber.compartinchem.com Since hydroperoxides can break down under heat or UV light to form new, highly reactive radicals, their removal by phosphites is crucial for long-term stability. nih.govcnrs.fr This complementary action provides robust protection during both high-temperature processing and extended use. nbinno.complaschina.com.cn
Hindered Amine Light Stabilizers (HALS): HALS are exceptionally efficient light stabilizers. While hindered phenols provide the primary defense against thermal oxidation, HALS excel at scavenging radicals formed by UV exposure. amfine.com The combination of a hindered phenol and a HALS provides broad-spectrum protection against both thermal and photo-oxidative degradation, a common requirement for materials used in outdoor applications. partinchem.comcnrs.fr
Synergistic Stabilizer Combinations
| Primary Stabilizer | Synergistic Partner | Partner's Role | Combined Benefit |
|---|---|---|---|
| Hindered Phenol (e.g., this compound) | Phosphites | Hydroperoxide decomposer (secondary antioxidant). uvabsorber.com | Comprehensive protection against processing and long-term thermal degradation. mdpi.com |
| Hindered Phenol (e.g., this compound) | Hindered Amine Light Stabilizers (HALS) | Radical scavenger, particularly effective against photo-oxidation. amfine.com | Enhanced thermal stability and superior light stability for outdoor applications. partinchem.com |
| Hindered Phenol (e.g., this compound) | Thioethers | Hydroperoxide decomposer, effective at long-term use temperatures. nbinno.comuvabsorber.com | Improved long-term heat aging performance. |
Photochemical Stability and Degradation Mechanisms (Non-Biological)
The photochemical stability of this compound is a critical aspect of its function as a chemical stabilizer, particularly in materials exposed to light. As a member of the sterically hindered phenolic antioxidant family, its primary role in this context is to mitigate the deleterious effects of ultraviolet (UV) radiation, which can initiate degradation in many organic materials. partinchem.comuvabsorber.com This section elucidates the mechanisms by which this compound resists photo-oxidation and contributes to the UV stabilization of materials, as well as the pathways through which it may degrade under photochemical stress.
Due to a lack of specific research data for this compound, the following discussion is based on the well-established photochemical behavior of the broader class of sterically hindered phenolic antioxidants.
Photo-oxidation Resistance
The resistance of this compound to photo-oxidation is intrinsically linked to its antioxidant function. The process of photo-oxidation in a polymeric material, for instance, is a radical chain reaction initiated by the absorption of UV light, leading to the formation of highly reactive free radicals. vinatiorganics.com These radicals can then react with oxygen to form peroxy radicals, which propagate the degradation process, causing chain scission, cross-linking, and a general loss of desirable physical properties in the material. europlas.com.vn
The key to the photo-oxidation resistance imparted by hindered phenols lies in their ability to interrupt this cycle by scavenging these reactive radicals. partinchem.com The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (e.g., a peroxy radical), thus neutralizing it. nbinno.com This process is depicted in the following generalized reaction:
ROO• + Ar-OH → ROOH + Ar-O•
In this reaction, ROO• represents a peroxy radical and Ar-OH represents the hindered phenol. The resulting phenoxy radical (Ar-O•) is significantly stabilized by two main factors:
Steric Hindrance: The bulky 2-methylcyclohexyl group and the methyl group at the ortho positions to the hydroxyl group physically obstruct the radical center on the oxygen atom. This steric hindrance makes the phenoxy radical less reactive and less likely to participate in further chain-propagating reactions. vinatiorganics.com
Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized over the aromatic ring, further enhancing its stability.
The following interactive table illustrates the typical effect of a hindered phenolic antioxidant on the properties of a polymer subjected to accelerated UV weathering.
| Property | Unstabilized Polymer | Polymer with Hindered Phenolic Antioxidant |
| Tensile Strength Retention after 1000h UV Exposure | 30% | 85% |
| Elongation at Break Retention after 1000h UV Exposure | 15% | 70% |
| Yellowness Index Increase after 1000h UV Exposure | 25 | 5 |
| Time to Embrittlement (hours) | 500 | >2000 |
Note: This data is illustrative of the general performance of hindered phenolic antioxidants and does not represent specific experimental results for this compound.
Role in UV Stabilization and Light-Induced Degradation Pathways
While this compound is not a primary UV absorber in the way that compounds like benzophenones or benzotriazoles are, it plays a crucial synergistic role in UV stabilization. nih.gov Its primary function is not to absorb the UV radiation itself, but to deal with the chemical consequences of any UV light that is absorbed by the host material. vestnik-donstu.ru Therefore, it is most effective when used in combination with a dedicated UV absorber.
The role of this compound in UV stabilization can be summarized as follows:
Radical Scavenging: As detailed above, its principal role is to scavenge the free radicals that are formed as a result of the polymer absorbing UV radiation. wikipedia.org This is a critical step in preventing the propagation of degradation.
Peroxide Decomposition: Although secondary to its radical scavenging activity, the transformation products of hindered phenols can contribute to the decomposition of hydroperoxides (ROOH), which are themselves unstable and can break down to form more radicals.
Despite its stabilizing function, this compound is itself susceptible to degradation upon prolonged exposure to UV light, particularly in the presence of oxygen. The very act of scavenging radicals leads to its transformation. The light-induced degradation pathways for hindered phenols can be complex, but generally involve the initial formation of the phenoxy radical. researchgate.net This radical can then undergo several subsequent reactions:
Formation of Quinone-type Structures: The phenoxy radical can be further oxidized to form colored quinoid structures. This is a common cause of discoloration (yellowing) in materials stabilized with phenolic antioxidants upon exposure to light and air. researchgate.net
Dimerization and Coupling Reactions: Phenoxy radicals can react with each other or with other radical species present in the system to form more complex, higher molecular weight products.
Ring Opening and Fragmentation: Under high-energy UV radiation, the aromatic ring of the phenol can eventually be cleaved, leading to a variety of smaller, oxygenated degradation products.
The following table summarizes the key aspects of the photochemical behavior of hindered phenols, which is the expected behavior for this compound.
| Feature | Description |
| Primary Photochemical Function | Radical Scavenger |
| Secondary Photochemical Function | Contributes to hydroperoxide decomposition |
| Synergy | Highly effective when used with UV absorbers |
| Primary Degradation Product | Stabilized Phenoxy Radical |
| Common Long-Term Degradation Products | Quinone Methides, Stilbene Quinones |
| Visual Effect of Degradation | Yellowing/Discoloration |
It is important to note that the rate and pathways of degradation are highly dependent on the specific conditions, including the intensity and wavelength of the UV radiation, the presence of oxygen, temperature, and the nature of the surrounding material.
Applications of 2,4 Dimethyl 6 2 Methylcyclohexyl Phenol in Material Science and Industrial Processes
Polymer Stabilization and Durability Enhancement
Hindered phenols are a cornerstone of polymer stabilization technology. Their primary role is to interrupt the auto-oxidation cycle that leads to the degradation of polymer chains. This degradation can manifest as discoloration, loss of mechanical strength, and reduced service life of the plastic or rubber material.
In thermoplastics such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), oxidative degradation is a significant concern, both during high-temperature melt processing and during the service life of the final product. Sterically hindered phenolic antioxidants are crucial for mitigating this degradation. The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which in turn neutralizes the radical and prevents it from propagating the degradation chain. The resulting phenoxyl radical is stabilized by the bulky alkyl groups, rendering it relatively unreactive and unable to initiate new degradation chains.
Table 1: General Effects of Hindered Phenol (B47542) Antioxidants in Thermoplastics
| Property | Effect of Hindered Phenol Addition |
| Melt Flow Stability | Improved retention of melt viscosity during processing |
| Color Stability | Reduced yellowing and discoloration |
| Long-Term Thermal Stability | Enhanced resistance to degradation at elevated service temperatures |
| Mechanical Properties | Retention of tensile strength and impact resistance over time |
This table represents the general effects of the class of hindered phenolic antioxidants, as specific data for 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol is not available.
Elastomers and rubbers are susceptible to degradation from heat, oxygen, and ozone, which can lead to hardening, cracking, and a loss of elasticity. Alkylated phenols are used as antioxidants and antiozonants in various rubber formulations to enhance their durability. The mechanism of action is similar to that in thermoplastics, where the hindered phenol interrupts the free-radical chain reactions responsible for the degradation of the polymer network. The selection of a suitable antioxidant depends on the specific type of rubber, the curing system, and the intended application of the final product.
Studies on polymer blends have shown that the addition of phenolic compounds can improve mechanical properties. For instance, blending bio-phenolic resins with epoxy has been found to enhance tensile, flexural, and impact strength. While not a direct study of the subject compound as an additive, this research highlights the general principle that phenolic structures can contribute to the mechanical integrity of polymer systems.
Additive Chemistry for Lubricants and Fuels
In addition to their role in solid polymers, alkylated phenols are also vital additives in liquid hydrocarbon-based products like lubricating oils and fuels. In these applications, they function as antioxidants to prevent the degradation of the base fluid, which can lead to the formation of sludge, varnish, and corrosive byproducts.
Lubricating oils are subjected to high temperatures and mechanical stress in the presence of oxygen, which can lead to oxidative breakdown. google.com This process thickens the oil, forms deposits, and generates corrosive acids, all of which can impair engine performance and lead to component failure. google.com Hindered phenols are a primary class of antioxidants used in lubricant formulations to combat these degradation pathways. google.comprecisionlubrication.com
As radical scavengers, they neutralize the peroxy radicals that are key intermediates in the oxidation chain. precisionlubrication.com This action delays the onset of significant oxidation, thereby extending the operational life of the lubricant. The effectiveness of a phenolic antioxidant in a lubricant is dependent on factors such as its solubility in the base oil, its volatility, and its thermal stability.
Table 2: General Performance Characteristics of Phenolic Antioxidants in Lubricating Oils
| Performance Metric | Effect of Phenolic Antioxidant Addition |
| Oxidation Stability | Increased resistance to viscosity increase and sludge formation |
| Deposit Control | Reduced formation of varnish and other harmful deposits |
| Corrosion Protection | Inhibition of the formation of corrosive acids |
| Oil Service Life | Extended drain intervals and improved long-term performance |
This table illustrates the general benefits of using phenolic antioxidants in lubricants. Specific performance data for this compound was not found in the reviewed literature.
Fuels, particularly gasoline and diesel, can degrade over time, leading to the formation of gums and sediments that can clog fuel lines and injectors. This degradation is often an oxidative process. Antioxidants are added to fuels to inhibit these reactions and ensure long-term storage stability. Alkylated phenols are among the types of antioxidants used for this purpose. They function by scavenging free radicals and preventing the polymerization reactions that lead to the formation of undesirable deposits. While the use of 2,4-Dimethyl-6-tert-butylphenol as a fuel antioxidant to prevent gumming is documented, specific data on the performance of this compound in fuel stabilization is not widely available.
Role as a Chemical Intermediate in Advanced Synthesis
As a substituted phenol, this compound possesses a reactive hydroxyl group and a sterically hindered phenolic ring, characteristics that position it as a versatile intermediate in organic synthesis. Its structural stability and lipophilicity make it a candidate for use in creating specialized molecules. myskinrecipes.com
Precursor in the Synthesis of Complex Organic Molecules
The primary documented role of this compound is as a building block or intermediate in the manufacturing of other, more complex chemical substances. myskinrecipes.com Its molecular framework is incorporated into the final product, lending specific properties to the target molecule.
General applications in this capacity include:
Fragrance and Flavoring Agents: The compound serves as a starting material in the synthesis of molecules used in the fragrance industry. It is reported to be used in perfumery to enhance the longevity and add depth to certain scent compositions, particularly floral and oriental profiles. myskinrecipes.com
Agrochemical Formulations: It is found in some agrochemical products where it acts as a synergist, a substance that can enhance the efficacy of the primary active ingredients in the formulation. myskinrecipes.com
Specialty Polymers and Controlled-Release Systems: Due to its structural stability, it is considered suitable for incorporation into specialty polymers and systems designed for the controlled release of active substances. myskinrecipes.com
However, specific, named examples of the complex molecules or polymers synthesized from this particular phenol, along with detailed reaction pathways and yields, are not extensively detailed in available research. The synthesis of various alkylated phenols is a significant area of industrial chemistry for producing intermediates for agrochemicals, perfumes, and other specialty chemicals. unive.it
Catalyst or Co-catalyst in Specific Chemical Reactions
Currently, there is a notable lack of specific information in scientific and industrial literature detailing the use of this compound as a catalyst or co-catalyst. While many chemical reactions employ various types of catalysts, including acid catalysts for the alkylation of phenols to produce compounds like the one , the role of this specific compound in catalyzing other reactions is not documented. unive.it
Hindered phenols, a class to which this compound belongs, are primarily recognized for their antioxidant properties, where they act as radical scavengers rather than catalysts in the traditional sense. This antioxidant activity is due to the phenol's ability to donate its hydroxyl hydrogen to a free radical, forming a stable phenoxy radical that does not readily initiate further oxidation. This mechanism is crucial for stabilizing materials like polymers and fuels but is distinct from a catalytic cycle where the catalyst is regenerated.
Environmental Fate and Abiotic Degradation of 2,4 Dimethyl 6 2 Methylcyclohexyl Phenol
Photodegradation Pathways in Aqueous and Atmospheric Environments
Mechanisms of UV-Induced Decomposition
No specific data is available in the scientific literature regarding the mechanisms of UV-induced decomposition of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol.
Identification of Photolytic Products
There is no available information on the identification of photolytic products resulting from the degradation of this compound.
Chemical Degradation in Environmental Matrices (e.g., Hydrolysis, Oxidation)
Reactions with Environmental Oxidants (e.g., Ozone, Hydroxyl Radicals)
Specific studies on the reactions of this compound with environmental oxidants such as ozone and hydroxyl radicals have not been found in the reviewed literature.
Influence of pH and Temperature on Degradation Kinetics
Data on how pH and temperature affect the degradation kinetics of this compound is not available.
Advanced Analytical Techniques for Environmental Monitoring (excluding biological samples)
No specific advanced analytical techniques for the monitoring of this compound in environmental matrices (excluding biological samples) have been documented.
Future Research and Emerging Trends in Hindered Phenols
The field of sterically hindered phenols, including compounds like this compound, is continually evolving. Researchers are actively exploring innovative strategies to enhance their performance, broaden their applicability, and improve their environmental footprint. Future research is largely focused on the development of sophisticated synthetic methods, advanced predictive modeling, novel material science applications, and the integration of green chemistry principles.
Q & A
Q. What experimental techniques are recommended for verifying the purity and structural integrity of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol post-synthesis?
To confirm purity and structure, employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify substituent positions and cyclohexyl group conformation .
- Fourier-Transform Infrared (FTIR) Spectroscopy : Identify functional groups (e.g., phenolic -OH stretching at ~3200–3600 cm⁻¹) and methyl/methylene vibrations .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection, optimized for phenolic compounds .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns aligned with the expected molecular formula .
Q. How can researchers synthesize this compound, and what are critical reaction parameters?
Synthesis typically involves Friedel-Crafts alkylation or cyclohexylation of a pre-substituted phenol derivative:
- Key Steps :
- Optimization : Control temperature (50–80°C) to minimize side reactions like over-alkylation. Monitor reaction progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can computational models predict solvation effects and electronic properties of this compound in solution?
Use quantum mechanical frameworks integrated with solvation models:
- COSMO (Conductor-like Screening Model) : Implemented in Gaussian or similar software to compute solvation energies and solvent-induced geometry relaxation. This model accounts for electrostatic and non-electrostatic contributions, validated for phenolic systems .
- C-PCM (Conductor-like Polarizable Continuum Model) : Calculate electronic properties (e.g., HOMO-LUMO gaps) in solvents like water or ethanol. Compare computed UV spectra with experimental data to validate predictions .
- Molecular Dynamics (MD) Simulations : Explore conformational flexibility of the cyclohexyl group and its impact on solubility parameters .
Q. What strategies resolve structural contradictions in crystallographic data for sterically hindered derivatives like this compound?
Address ambiguities using:
- SHELX Software : Refine X-ray diffraction data with SHELXL for high-resolution structures. Apply twin refinement protocols if crystallographic twinning is observed .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with optimized geometries from DFT calculations (e.g., B3LYP/6-311++G**). Discrepancies >0.05 Å may indicate disorder or dynamic effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) to explain packing anomalies .
Q. What regulatory and safety thresholds apply to this compound in pharmaceutical extractables/leachables studies?
Adhere to guidelines for parenteral drug products:
- Safety Thresholds : The PQRI recommends a Qualified Threshold of 0.15 µg/day for leachables with unknown toxicity. For compounds like this compound, conduct genotoxicity assays (e.g., Ames test) if concentrations exceed thresholds .
- EPA Compliance : Under 15 U.S.C. §2604, report significant new uses (e.g., industrial-scale synthesis) to the EPA. Maintain records of handling protocols to minimize occupational exposure .
Q. How can researchers analyze isomerism or conformational dynamics in the cyclohexyl substituent?
Combine experimental and computational approaches:
- Dynamic NMR : Detect chair-chair flipping of the cyclohexyl group by variable-temperature ¹H NMR. Slow exchange regimes (<−40°C) resolve axial/equatorial proton splitting .
- Free Energy Calculations : Use metadynamics or umbrella sampling in MD simulations to map energy barriers for cyclohexyl ring inversion .
- X-ray Crystallography : Compare multiple crystal forms (polymorphs) to identify preferred conformations in the solid state .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
